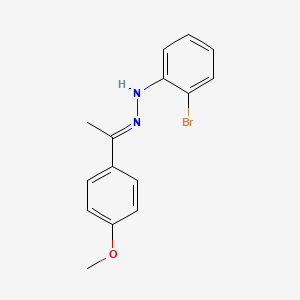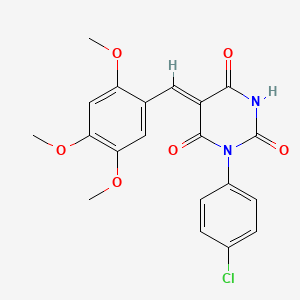
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone, commonly known as BMEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMEH is a hydrazone derivative that can be synthesized through a simple and efficient method.
作用機序
The mechanism of action of BMEH is not fully understood. However, studies have suggested that BMEH exerts its biological activities through the inhibition of enzymes and the modulation of signaling pathways. BMEH has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine in the nervous system. BMEH has also been shown to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMEH has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMEH exhibits anticancer, antimicrobial, and antiviral properties. BMEH has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In vivo studies have shown that BMEH exhibits analgesic and anti-inflammatory properties.
実験室実験の利点と制限
BMEH has several advantages for lab experiments. BMEH is easy to synthesize, and the purity of the synthesized BMEH can be confirmed through various analytical techniques. BMEH is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, BMEH has some limitations for lab experiments. BMEH is insoluble in water, which makes it difficult to use in aqueous solutions. BMEH also has low solubility in organic solvents, which limits its use in certain applications.
将来の方向性
There are several future directions for the study of BMEH. One potential direction is the study of BMEH as a potential inhibitor of enzymes involved in the pathogenesis of various diseases such as Alzheimer's disease and cancer. Another potential direction is the study of BMEH as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of BMEH and its potential applications in various fields.
Conclusion:
In conclusion, BMEH is a chemical compound that has potential applications in various fields. BMEH can be synthesized through a simple and efficient method, and its purity can be confirmed through various analytical techniques. BMEH has been studied for its anticancer, antimicrobial, and antiviral properties, as well as its potential as an inhibitor of enzymes involved in the pathogenesis of various diseases. Further studies are needed to fully understand the mechanism of action of BMEH and its potential applications in various fields.
合成法
BMEH can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-bromobenzaldehyde and 4-methoxyacetophenone in the presence of hydrazine hydrate. The reaction results in the formation of BMEH, which can be purified through recrystallization. The purity of the synthesized BMEH can be confirmed through various analytical techniques such as melting point determination, TLC analysis, and NMR spectroscopy.
科学的研究の応用
BMEH has potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMEH has been studied for its anticancer, antimicrobial, and antiviral properties. BMEH has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In biochemistry, BMEH has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
特性
IUPAC Name |
2-bromo-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11(12-7-9-13(19-2)10-8-12)17-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPFUYEFNGAKV-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1Br)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1Br)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)
![4-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6007172.png)
![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![1-[4-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6007190.png)
![6-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6007202.png)
![4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6007208.png)

![1-(2-{[(2,4-difluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007220.png)


![4-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007236.png)

![2-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007255.png)
![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)